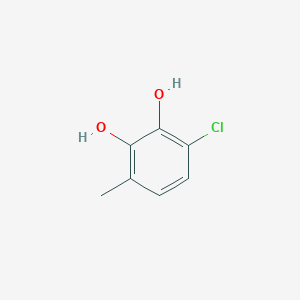

3-Chloro-6-methylbenzene-1,2-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-6-methylbenzene-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClO2 and its molecular weight is 158.58 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Chloro-6-methylbenzene-1,2-diol, a chlorinated aromatic compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicine and environmental science.

Chemical Structure and Properties

The compound is characterized by a benzene ring with a chlorine atom at the 3-position and hydroxyl groups at the 1 and 2 positions. Its molecular formula is C7H7ClO2. The presence of chlorine and hydroxyl groups contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves enzyme inhibition, where it binds to active sites of specific enzymes, thereby disrupting bacterial metabolism.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 μM | Inhibition of cell wall synthesis |

| Escherichia coli | 31.25 μM | Disruption of metabolic pathways |

| Pseudomonas aeruginosa | 62.5 μM | Enzyme inhibition |

Antioxidant Activity

The compound's structural similarity to catechols suggests potential antioxidant properties. Studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of diseases associated with oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism.

- Oxidative Stress Reduction : It acts as a free radical scavenger.

- Biofilm Disruption : It has shown efficacy in disrupting biofilm formation in pathogenic bacteria.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in biofilm formation and bacterial viability compared to control groups.

Case Study 2: Antioxidant Properties

In vitro studies have shown that treatment with this compound significantly decreased lipid peroxidation levels in rat liver homogenates, indicating its potential as an antioxidant agent.

Pharmaceutical Industry

Due to its antimicrobial and antioxidant properties, this compound is being explored for potential therapeutic applications in treating infections and oxidative stress-related diseases.

Environmental Science

The compound's ability to interact with microbial systems makes it a candidate for bioremediation processes involving chlorinated compounds. Its role in degrading pollutants highlights its significance in environmental applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Chloro-6-methylbenzene-1,2-diol serves as a versatile intermediate in organic synthesis. Its chlorinated structure allows it to participate in various chemical reactions, making it useful for synthesizing pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.

- Oxidation Reactions : The hydroxyl groups can undergo oxidation to form ketones or quinones.

Biochemical Applications

This compound has been utilized in biochemical assays to study enzyme activities. Specifically, it serves as a substrate for enzymes that oxidize catechols.

Case Study: Enzyme Activity Measurement

In a study examining the activity of catechol oxidase, this compound was used as a substrate to measure the enzyme's kinetic parameters. The results indicated that the compound provided a reliable means of assessing enzyme efficiency and specificity.

Pharmaceutical Industry

The compound's structural features make it a candidate for drug development. Its derivatives have shown potential in treating various conditions due to their biological activity.

Case Study: Antioxidant Properties

Research has demonstrated that derivatives of this compound exhibit antioxidant properties, which could be beneficial in developing treatments for oxidative stress-related diseases.

Agrochemical Applications

In agrochemistry, this compound is explored for its potential as a herbicide or pesticide precursor due to its ability to inhibit specific biochemical pathways in plants.

Research Findings

Studies have indicated that chlorinated catechols can disrupt plant growth by interfering with photosynthesis and other metabolic processes.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals | Versatile reactivity in nucleophilic substitution |

| Biochemical Research | Substrate for enzyme activity assays | Reliable measurement of enzyme kinetics |

| Pharmaceutical Industry | Potential drug candidates with antioxidant properties | Effective against oxidative stress |

| Agrochemical Applications | Precursor for herbicides/pesticides | Inhibitory effects on plant metabolic pathways |

Eigenschaften

IUPAC Name |

3-chloro-6-methylbenzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-4-2-3-5(8)7(10)6(4)9/h2-3,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSAYWCOUVKVHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.